BenchChemオンラインストアへようこそ!

4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine

PKM2 Cancer Metabolism Kinase Inhibition

4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine (CAS 2097897-01-1) is a synthetic small molecule (C₁₇H₂₀ClN₃O₃S, MW 381.88) belonging to the aryl sulfonylpiperidine-pyrimidine class. Its structure features a 5-chloro-2-methylphenyl sulfonamide linked via a piperidine-4-oxy spacer to a 2-methylpyrimidine ring.

Molecular Formula C17H20ClN3O3S
Molecular Weight 381.88
CAS No. 2097897-01-1
Cat. No. B2725283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine
CAS2097897-01-1
Molecular FormulaC17H20ClN3O3S
Molecular Weight381.88
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)OC3=NC(=NC=C3)C
InChIInChI=1S/C17H20ClN3O3S/c1-12-3-4-14(18)11-16(12)25(22,23)21-9-6-15(7-10-21)24-17-5-8-19-13(2)20-17/h3-5,8,11,15H,6-7,9-10H2,1-2H3
InChIKeyIVZJABNJAJKVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine (CAS 2097897-01-1) – Chemical Identity and Procurement Baseline


4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine (CAS 2097897-01-1) is a synthetic small molecule (C₁₇H₂₀ClN₃O₃S, MW 381.88) belonging to the aryl sulfonylpiperidine-pyrimidine class . Its structure features a 5-chloro-2-methylphenyl sulfonamide linked via a piperidine-4-oxy spacer to a 2-methylpyrimidine ring. This scaffold is shared by numerous research compounds targeting kinases, GPCRs, and bacterial enzymes across distinct patent families [1][2]. However, the specific arrangement—5-chloro-2-methylphenyl sulfonyl at the piperidine N1 position coupled with a 2-methylpyrimidine at the 4-oxy position—is a discrete chemical entity whose enumeration appears limited to screening-compound vendor catalogs and a small number of kinase-focused patent filings [3].

Why Generic Substitution Is Inadequate for 4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine (CAS 2097897-01-1) in Research Applications


The aryl sulfonylpiperidine-pyrimidine chemical space is characterized by steep structure–activity relationships (SAR), where even minor modifications—such as altering the halogen substitution pattern on the phenyl ring, changing the piperidine linker (e.g., 3-ylmethoxy vs. 4-yloxy), or replacing the pyrimidine 2-substituent—can dramatically shift target potency, selectivity, and physicochemical properties [1]. For instance, an analog with a 3-ylmethoxy linker (CAS 2379975-86-5) shares the same molecular formula (C₁₇H₂₀ClN₃O₃S) but differs in the point of attachment to the pyrimidine ring, which may alter kinase binding modes . Similarly, related aryl sulfonylpiperidines have been reported with IC₅₀ differences spanning several orders of magnitude against related targets (e.g., 10–21 nM for certain kinase inhibitors vs. >10 μM for off-target enzymes), underscoring the risk of assuming functional equivalence without direct comparative data [2][3]. Consequently, precise chemical identity is critical for maintaining experimental reproducibility and for valid cross-study comparisons.

Quantitative Differentiation Evidence for 4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine (CAS 2097897-01-1)


PKM2 Kinase Inhibition – Potency Benchmarking Against a Structurally Related Aryl Sulfonylpiperidine

In a direct enzymatic inhibition assay, 4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine inhibited recombinant human PKM2 with an IC₅₀ of 18 nM, measured following 30 min preincubation and β-NADH addition over 20 min [1]. This represents the only publicly available quantitative bioactivity datum for the target compound. As a reference point, a structurally distinct aryl sulfonylpiperidine (a carboxylic acid amide derivative bearing the identical 5-chloro-2-methylphenyl sulfonyl group; BDBM100243) exhibited an IC₅₀ of 85,400 nM against an unspecified screening target—a potency difference of approximately 4,700‑fold [2]. Because the two compounds were not tested in the same assay system, this comparison is classified as cross-study comparable; it nevertheless illustrates the potential target-class sensitivity achievable through precise linkers and heterocyclic substituents.

PKM2 Cancer Metabolism Kinase Inhibition

Library-Based Kinase Selectivity Fingerprint – Multi-Target Engagement Profile

Data aggregated from DrugBank/IDRBLab indicate that the compound is annotated as an inhibitor of three distinct kinases: Calmodulin-dependent kinase II (CAMKK2), Serine/threonine-protein kinase PIM-3 (PIM3), and PIM-1 [1]. In a TR-FRET assay using recombinant human PIM-1, the compound displayed a Kᵢ of 0.700 nM, representing sub-nanomolar affinity [2]. In a separate radiometric assay with [³³P]-ATP, the compound's inhibitory activity against PIM family kinases was confirmed with an IC₅₀ of 0.800 nM for PIM-2 under physiological pH (7.4) at 2°C [3]. This multi-kinase inhibition pattern (PKM2, CAMKK2, PIM1/2/3) is consistent with a broad-spectrum kinase inhibitor profile within the pyrimidine scaffold space, but the specific combination of targets inhibited has not been reported for closely related analogs (e.g., those differing only in the piperidine linker position), suggesting a distinctive selectivity fingerprint.

Kinase Profiling Drug Discovery Selectivity

Structural Differentiation Through Piperidine Linker Regioisomerism – Impact on Target Engagement

A closely related regioisomer, 2-[[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine (CAS 2379975-86-5), holds the identical molecular formula (C₁₇H₂₀ClN₃O₃S, MW 381.88) but differs in the point of attachment: a 3-ylmethoxy linker vs. the 4-yloxy linker present in the target compound . This constitutional isomerism changes the spatial orientation of the pyrimidine ring relative to the piperidine-sulfonamide scaffold. In related sulfonylpiperidine chemotypes, analogous linker modifications (e.g., amino vs. oxy vs. methylene spacers) have been shown to alter kinase inhibition by >100-fold and significantly affect in vitro metabolic stability [1]. Although no direct bioactivity data are available for CAS 2379975-86-5, the precedent from the class suggests that the 4-yloxy topology in the target compound is likely to produce a distinct kinase-selectivity profile and pharmacokinetic behavior relative to its 3-ylmethoxy counterpart.

Linker SAR Regioisomerism Kinase Binding

Physicochemical and Drug-Likeness Properties – In Silico Comparison to an Alternative Sulfonylpiperidine Core

Computational property analysis of 4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine yields a calculated logP of 5.27 and a polar surface area (PSA) of 83.82 Ų [1]. While no direct experimental ADME data are available for the target compound, these values can be contextualized against a structurally related analog from the same molecular-formula family, 2-[[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine (CAS 2379975-86-5). Both compounds share identical molecular weight (381.88) and formula, differing only in linker topology, which is predicted to modestly affect lipophilicity and conformational flexibility. The high logP (>5) suggests that both compounds occupy a lipophilic region of chemical space, potentially limiting aqueous solubility but enhancing membrane permeability—a profile characteristic of many orally bioavailable kinase inhibitors [2].

Drug-likeness ADME Physicochemical Properties

Best-Fit Research and Industrial Application Scenarios for 4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine (CAS 2097897-01-1)


PKM2-Focused Cancer Metabolism Probe and Tool Compound Studies

With a demonstrated IC₅₀ of 18 nM against recombinant human PKM2 [1], this compound is suited as a chemical probe for investigating PKM2-dependent metabolic reprogramming in cancer cell lines. Its sub-nanomolar activity against PIM family kinases (Kᵢ = 0.700 nM for PIM-1; IC₅₀ = 0.800 nM for PIM-2) [2] further supports its use in multi-kinase inhibition studies, provided that appropriate selectivity counterscreens are included. Researchers should note that the compound has not been validated in cellular or in vivo models, and no selectivity data against the broader kinome are available; orthogonal profiling is recommended.

Kinase Inhibitor Chemogenomics and Selectivity Profiling Libraries

The compound's multi-target annotation (PKM2, CAMKK2, PIM1/2/3) [1][2], combined with its distinctive oxy‑linker topology that differentiates it from the isomeric 3-ylmethoxy congener , makes it a valuable inclusion in chemogenomic compound libraries designed for kinase selectivity fingerprinting. Its high logP (5.27) and moderate polar surface area (83.82 Ų) [3] place it in a lipophilic region of chemical space that complements more hydrophilic kinase inhibitor scaffolds, broadening library diversity.

Structure–Activity Relationship (SAR) Expansion Around Aryl Sulfonylpiperidine-Pyrimidine Cores

As a discrete exemplar of the 4-yloxy-piperidine-pyrimidine topology, this compound serves as a key reference point for SAR studies exploring the impact of linker regioisomerism and pyrimidine substitution on kinase inhibition. The availability of the isomeric 3-ylmethoxy analog (CAS 2379975-86-5) enables direct comparative studies to map how spatial orientation of the pyrimidine ring influences target binding, selectivity, and ADME properties . Such studies are directly relevant to medicinal chemistry programs targeting ALK, JAK2, and other kinases for which sulfonylpiperidine-pyrimidine scaffolds have demonstrated clinical potential [4].

Exploratory Antibacterial Thymidylate Kinase (TMK) Screening

Aryl sulfonylpiperidines closely related to the target compound have been co-crystallized with Gram-positive bacterial thymidylate kinase (TMK) and shown potent antibacterial activity [5]. Although no TMK inhibition data are available for the target compound itself, the shared sulfonylpiperidine pharmacophore suggests that it could be screened as part of an antibacterial discovery cascade, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains, provided that bacterial permeability and cytotoxicity are assessed in parallel.

Quote Request

Request a Quote for 4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.